molecular formula C12H7ClN2OS B1437696 7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1031969-45-5

7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Cat. No. B1437696
M. Wt: 262.72 g/mol
InChI Key: VWSZYWKIKGDOKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a derivative of thieno[3,2-d]pyrimidines, which are an important class of chemical compounds with diverse biological activities .


Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidin-4-ones often involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . Alternatively, the synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .


Chemical Reactions Analysis

Thieno[3,2-d]pyrimidines can undergo various chemical reactions. For instance, heating thiophene-2-carboxamides in formic acid affords thieno[3,2-d]pyrimidin-4-ones . Also, the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides .

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Thieno[3,2-d]pyrimidin-4(3H)-ones have been studied for their potential as antitubercular agents .
    • The compounds were synthesized and screened against Mycobacteria . Some of the compounds showed significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra .
  • Scientific Field: Organic Chemistry

    • Thieno[3,2-d]pyrimidin-4(3H)-ones can be synthesized through various methods .
    • One method involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal .
  • Scientific Field: Organic Electronics

    • Thieno[3,2-b]thiophene derivatives have been used in the fabrication of organic light-emitting diodes (OLEDs) .
    • These materials exhibit strong intramolecular charge-transfer behaviors and have been used to produce OLEDs with low turn-on voltages .
    • The OLEDs displayed emission colors from blue to green and yellowish green .
  • Scientific Field: Solar Energy

    • Conjugated materials containing dithieno[3,2-b:2’,3’-d]pyrrole and its derivatives have been studied for their potential use in organic and hybrid solar cell applications .
  • Scientific Field: Organic Light-Emitting Diodes (OLEDs)

    • Solution-processable donor–π–acceptor type thieno[3,2-b]thiophene derivatives have been used in the fabrication of OLEDs .
    • These materials exhibit strong intramolecular charge-transfer behaviors and have been used to produce OLEDs with low turn-on voltages .
    • The OLEDs displayed emission colors from blue to green and yellowish green .
  • Scientific Field: Solar Energy

    • Conjugated materials containing dithieno[3,2-b:2’,3’-d]pyrrole and its derivatives have been studied for their potential use in organic and hybrid solar cell applications .

properties

IUPAC Name

7-(3-chlorophenyl)-3H-thieno[3,2-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClN2OS/c13-8-3-1-2-7(4-8)9-5-17-11-10(9)14-6-15-12(11)16/h1-6H,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWSZYWKIKGDOKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CSC3=C2N=CNC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(3-chlorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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